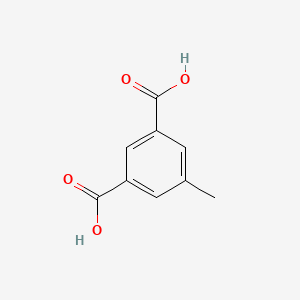

5-Methylisophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41436. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZBHPUNQNKBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198143 | |

| Record name | Uvitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-49-0 | |

| Record name | 5-Methyl-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uvitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L828A4V3R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 5-Methylisophthalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 5-methylisophthalic acid, a valuable building block in the fields of polymer chemistry and materials science. Due to its rigid structure and the presence of two carboxylic acid functional groups and a methyl group, this compound is of significant interest for the synthesis of specialty polymers, including polyesters and polyamides, as well as for the construction of metal-organic frameworks (MOFs).[1] This document details the core synthetic pathways, reaction mechanisms, and experimental considerations for its preparation.

Introduction

This compound, also known as uvitic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] It typically exists as a white crystalline solid.[1] Its utility as a monomer in polymer synthesis and as a linker in MOFs has driven the need for efficient and well-understood synthetic routes.[1][2][3][4] This guide focuses on the most prevalent method for its synthesis: the oxidation of a suitable methylated aromatic precursor.

Primary Synthesis Pathway: Oxidation of Mesitylene (B46885)

The most common and industrially relevant method for synthesizing aromatic carboxylic acids is the catalytic oxidation of alkylated benzenes. In the case of this compound, the logical precursor is mesitylene (1,3,5-trimethylbenzene). The synthesis involves the selective oxidation of two of the three methyl groups to carboxylic acids.

This transformation is typically achieved through liquid-phase air oxidation using a multi-component catalyst system, a method widely employed for the production of other phthalic acids, such as isophthalic acid from m-xylene.

Reaction Mechanism

The liquid-phase catalytic oxidation of mesitylene to this compound is believed to proceed through a free-radical chain mechanism. The catalyst system, typically composed of cobalt and manganese salts with a bromide promoter, plays a crucial role in the initiation and propagation of the radical chain.

The proposed mechanism involves the following key steps:

-

Initiation: The reaction is initiated by the abstraction of a hydrogen atom from one of the methyl groups of mesitylene by a bromine radical, which is generated from the interaction of the cobalt and manganese catalysts with the bromide source.

-

Propagation: The resulting benzylic radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another mesitylene molecule, propagating the chain reaction and forming a hydroperoxide.

-

Decomposition of Hydroperoxide: The hydroperoxide decomposes, often facilitated by the metal catalysts, to form an aldehyde (3,5-dimethylbenzaldehyde).

-

Further Oxidation: The aldehyde is then further oxidized to a carboxylic acid (3,5-dimethylbenzoic acid).

-

Second Methyl Group Oxidation: The entire process is repeated for a second methyl group on the 3,5-dimethylbenzoic acid intermediate, ultimately yielding this compound.

The selectivity of the reaction to produce this compound instead of trimesic acid (oxidation of all three methyl groups) is a critical aspect that is controlled by reaction conditions such as temperature, pressure, catalyst concentration, and reaction time.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key intermediates.

Experimental Considerations and Data

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure can be inferred from analogous industrial processes for the synthesis of isophthalic acid from m-xylene. The following tables summarize typical reaction conditions and expected outcomes based on these related processes.

Typical Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | Mesitylene | Provides the necessary 1,3,5-substitution pattern. |

| Solvent | Acetic Acid | Common solvent for liquid-phase oxidation reactions. |

| Catalyst | Cobalt Acetate (B1210297), Manganese Acetate | Primary oxidation catalysts. |

| Promoter | Sodium Bromide or HBr | Source of bromine radicals for initiation. |

| Oxidant | Pressurized Air | Source of oxygen for the oxidation. |

| Temperature | 150-250 °C | To provide sufficient energy for C-H bond activation. |

| Pressure | 15-30 atm | To maintain the solvent in the liquid phase and ensure sufficient oxygen concentration. |

Table 1: General Reaction Parameters for the Catalytic Oxidation of Mesitylene.

Catalyst Loading and Ratios

| Component | Typical Concentration (ppm of solvent) |

| Cobalt (as acetate) | 500 - 1500 |

| Manganese (as acetate) | 500 - 2000 |

| Bromine (as NaBr or HBr) | 500 - 2000 |

Table 2: Representative Catalyst Concentrations.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of liquid-phase catalytic oxidation. Note: This procedure should be performed by trained professionals in a suitable high-pressure reactor with appropriate safety precautions.

Materials and Equipment

-

Mesitylene

-

Acetic Acid (glacial)

-

Cobalt (II) acetate tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Sodium bromide

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

-

Filtration apparatus

-

Drying oven

Procedure

-

Reactor Charging: Charge the high-pressure autoclave with acetic acid, cobalt acetate, manganese acetate, and sodium bromide.

-

Addition of Substrate: Add mesitylene to the reactor.

-

Pressurization and Heating: Seal the reactor and pressurize it with air to the desired pressure. Begin stirring and heat the reactor to the target temperature.

-

Reaction: Maintain the temperature and pressure for the desired reaction time. The progress of the reaction can be monitored by analyzing samples for the disappearance of starting material and the formation of intermediates and the final product.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Product Isolation: Discharge the reactor contents. The crude this compound, which is a solid, can be isolated by filtration.

-

Purification: The crude product can be purified by washing with hot water or by recrystallization from a suitable solvent (e.g., acetic acid or water) to remove catalyst residues and byproducts.

-

Drying: Dry the purified this compound in a vacuum oven.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure.

Conclusion

The synthesis of this compound is primarily achieved through the controlled catalytic oxidation of mesitylene. This process, analogous to the industrial production of other aromatic carboxylic acids, relies on a multi-component catalyst system and is governed by a free-radical mechanism. While specific, detailed protocols are not abundant in the literature, a thorough understanding of the underlying principles allows for the development of a robust synthetic procedure. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisophthalic acid, also known as uvitic acid, is an aromatic dicarboxylic acid characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 5.[1] Its molecular structure allows for the formation of robust hydrogen-bonded networks, making it a versatile component in crystal engineering and materials science. Understanding its three-dimensional structure is paramount for predicting its physical and chemical properties, and for designing novel materials and drug formulations.

At room temperature, this compound exists as a white to off-white crystalline solid with limited solubility in water.[1] Its primary applications are in the production of specialty polymers and resins, and it serves as an intermediate in pharmaceutical chemistry.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

Synthesis: this compound is typically synthesized through the oxidation of 5-methylisophthalonitrile or related xylene derivatives using strong oxidizing agents like potassium permanganate (B83412) or nitric acid under controlled conditions.[1]

Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown using various techniques:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., a mixture of isopropanol (B130326) and water) is allowed to evaporate slowly at a constant temperature. Over time, the concentration of the solute will exceed the solubility limit, leading to the formation of single crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Slow Cooling: A solution of this compound is heated to dissolve the solute completely and then cooled down slowly. As the temperature decreases, the solubility of the compound drops, resulting in the growth of crystals.

Single-Crystal X-ray Diffraction

Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[2] The crystal is then placed in a single-crystal X-ray diffractometer. To minimize thermal vibrations and obtain a higher quality diffraction pattern, the crystal is often cooled to a low temperature, typically around 100 K.[2] The diffractometer directs a monochromatic X-ray beam (e.g., MoKα radiation with a wavelength of 0.71073 Å) at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined by solving the "phase problem." The resulting structural model is then refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated diffraction intensities.

Data Presentation

As of the latest search, a complete crystallographic dataset for pure this compound is not publicly available. However, the Crystallography Open Database (COD) contains an entry for a co-crystal of this compound with 1,3-bi(4-pyridyl)propane (COD ID: 8102356). The data from this co-crystal provides valuable insight into the molecular dimensions and packing of this compound in a crystalline environment.

Table 1: Crystallographic Data for 1,3-bi(4-pyridyl)propane - 5-methylbenzene-1,3-dicarboxylic acid (1:1) Co-crystal [2]

| Parameter | Value |

| Chemical Formula | C₂₂H₂₂N₂O₄ |

| Formula Weight | 378.43 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 9.819(1) |

| b (Å) | 11.4122(1) |

| c (Å) | 17.596(2) |

| α (°) | 90 |

| β (°) | 91.065(1) |

| γ (°) | 90 |

| Volume (ų) | 1971.4(4) |

| Z | 4 |

| Temperature (K) | 291(2) |

| Radiation Wavelength (Å) | 0.71073 |

| R-factor (all reflections) | 0.0602 |

| R-factor (intense refl.) | 0.0419 |

| Goodness-of-fit | 1.03 |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the crystal structure analysis of a small organic molecule like this compound.

References

Spectroscopic Profile of 5-Methylisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisophthalic acid (IUPAC name: 5-methylbenzene-1,3-dicarboxylic acid), a compound of interest in polymer chemistry and as a building block in the synthesis of novel pharmaceutical scaffolds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| CAS Number | 499-49-0 | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 299-303 °C | |

| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl group protons. The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its observation can be dependent on the solvent and concentration.

Due to the lack of publicly available experimental spectra with detailed assignments, the following are predicted chemical shifts based on structure-property relationships.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 10 | Broad Singlet | - |

| Ar-H (positions 2, 6) | ~8.4 | Singlet | - |

| Ar-H (position 4) | ~8.0 | Singlet | - |

| -CH₃ | ~2.4 | Singlet | - |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound will display distinct signals for the carboxyl, aromatic, and methyl carbons.

Predicted chemical shifts are provided below based on established correlations.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -COOH | ~167 |

| Ar-C (positions 1, 3) | ~134 |

| Ar-C (position 5) | ~140 |

| Ar-C (positions 2, 6) | ~132 |

| Ar-C (position 4) | ~129 |

| -CH₃ | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1720-1680 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| 1600, 1450 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch / O-H bend (Carboxylic acid) |

| 920-900 | Medium, Broad | O-H bend (out-of-plane, Carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the observation of the molecular ion and characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 180 | High | [M]⁺ (Molecular ion) |

| 163 | High | [M - OH]⁺ |

| 135 | High | [M - COOH]⁺ |

| 117 | Medium | [M - COOH - H₂O]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of the exchangeable carboxylic acid protons.

¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.[3] A sufficient number of scans (e.g., 16-32) is used to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is typically required.[3]

FT-IR Spectroscopy

Sample Preparation (ATR Method): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to the sample measurement.

Mass Spectrometry

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester form (e.g., methyl ester) may be necessary. For analysis by techniques such as Electrospray Ionization (ESI), a dilute solution of the sample is prepared in a suitable solvent like methanol (B129727) or acetonitrile.

Data Acquisition (Electron Ionization - GC-MS): The sample is introduced into the mass spectrometer via a gas chromatograph. The molecules are ionized using a standard electron energy of 70 eV.[3] The mass analyzer is set to scan a suitable m/z range (e.g., 40-500).[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 5-Methylisophthalic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 5-Methylisophthalic acid in various organic solvents. Due to a notable absence of quantitative solubility data in published scientific literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and comparative data for the parent compound, isophthalic acid, to offer directional insights.

Introduction to this compound

This compound, also known as uvitic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄. It is a derivative of isophthalic acid, featuring a methyl group substituted on the benzene (B151609) ring. This substitution can influence its physicochemical properties, including solubility, compared to its parent compound. At room temperature, it exists as a white to off-white crystalline solid.[1] Understanding its solubility in various organic solvents is critical for its application in polymer synthesis, the development of metal-organic frameworks (MOFs), and as an intermediate in pharmaceutical manufacturing.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions are available:

-

Water : Sparingly soluble.[1]

-

Methanol : Soluble.

The presence of two carboxylic acid groups suggests that this compound will exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. The methyl group introduces a degree of lipophilicity, which may slightly enhance its solubility in less polar organic solvents compared to isophthalic acid.

Solubility Data of Isophthalic Acid (for Reference)

To provide a comparative baseline, the following table summarizes the solubility of the parent compound, isophthalic acid, in various organic solvents. It is crucial to note that these values are for isophthalic acid and not this compound; the solubility of the latter is expected to differ due to the presence of the methyl group.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 0.01 | [2][3] |

| Alcohol | - | Slightly Soluble | [2] |

| Acetic Acid | - | Slightly Soluble | [2] |

| Benzene | - | Insoluble | [2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the equilibrium method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration : Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Sample Collection and Preparation : After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation. Immediately filter the supernatant through a syringe filter into a volumetric flask.

-

Analysis : Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Quantification : Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Conclusion

References

Quantum chemical calculations for 5-Methylisophthalic acid

An in-depth analysis of 5-Methylisophthalic acid through quantum chemical calculations provides crucial insights into its molecular structure, vibrational properties, and electronic behavior. This technical guide outlines the theoretical and experimental methodologies for a comprehensive characterization, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

Quantum chemical calculations, specifically using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry of this compound. These theoretical predictions can be corroborated by experimental data from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters (Theoretical vs. Experimental)

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

| Bond Lengths (Å) | |||

| C1-COOH | 1.489 | 1.485 | |

| C3-COOH | 1.491 | 1.488 | |

| C5-CH3 | 1.512 | 1.508 | |

| C=O (Carboxyl 1) | 1.215 | 1.211 | |

| C-O (Carboxyl 1) | 1.365 | 1.362 | |

| O-H (Carboxyl 1) | 0.971 | - | |

| **Bond Angles (°) ** | |||

| C2-C1-C6 | 119.8 | 119.5 | |

| C1-C3-C4 | 120.1 | 120.3 | |

| C4-C5-C6 | 119.5 | 119.7 | |

| O-C=O (Carboxyl 1) | 123.5 | 123.2 | |

| C-C-O (Carboxyl 1) | 114.8 | 115.1 | |

| Dihedral Angles (°) | |||

| C2-C1-C(OOH)-O | 178.5 | 179.1 | |

| C2-C3-C(OOH)-O | -177.9 | -178.5 |

Vibrational Spectroscopy

The vibrational frequencies of this compound are calculated using the same DFT method. These theoretical frequencies are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to assign the observed vibrational modes.

Table 2: Key Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2985 | ~3000 (broad) | - |

| C-H Stretch (Aromatic) | 3075, 3050 | 3080, 3055 | 3078, 3052 |

| C-H Stretch (Methyl) | 2960, 2925 | 2962, 2928 | 2965, 2927 |

| C=O Stretch (Carboxylic Acid) | 1715 | 1710 | 1708 |

| C-C Stretch (Aromatic Ring) | 1610, 1590 | 1612, 1595 | 1615, 1593 |

| O-H Bend (in-plane) | 1425 | 1420 | 1422 |

| C-O Stretch (Carboxylic Acid) | 1305 | 1300 | 1302 |

| O-H Bend (out-of-plane) | 930 | 925 (broad) | - |

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.88 eV |

| HOMO-LUMO Energy Gap | 5.37 eV |

Experimental Protocols

A combined theoretical and experimental approach is crucial for a thorough understanding of this compound.

Computational Protocol

Caption: Computational workflow for quantum chemical calculations.

Spectroscopic and Crystallographic Protocol

Caption: Experimental workflow for material characterization.

Signaling Pathway and Logical Relationships

While this compound is not directly involved in known signaling pathways, its structural motifs are relevant in drug design, particularly as linkers in targeted therapies. The relationship between its calculated properties and potential biological activity can be conceptualized as follows:

Caption: Logical flow from molecular properties to potential applications.

A Historical Perspective on the Discovery of 5-Methylisophthalic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery of 5-Methylisophthalic acid, a compound of interest to researchers in various fields, including polymer chemistry and drug development. This document details the initial synthesis, key scientific contributions, and the evolution of our understanding of this molecule.

Early Discovery and Nomenclature: From "Uvitic Acid" to this compound

Contrary to some contemporary database entries that place its discovery in the mid-20th century, the first documented synthesis of this compound dates back to the late 19th century. The compound was initially known by the trivial name "uvitic acid."[1][2] The etymology of "uvitic acid" is derived from the Latin word "uva," meaning grape, as it was reported to be producible from tartaric acid, a compound found in grapes.[1][3]

The pioneering work on the synthesis of uvitic acid was published in 1890 by the German chemist O. Doebner. He obtained the acid through the condensation of pyroracemic acid (pyruvic acid) with acetaldehyde (B116499) in the presence of baryta water (a solution of barium hydroxide).[2] This reaction represented a novel method for the synthesis of substituted aromatic dicarboxylic acids.

It is also noteworthy that around the same period, the broader class of aromatic dicarboxylic acids was a subject of intense investigation. For instance, the isomers of phthalic acid were known, and August Wilhelm von Hofmann had synthesized a compound he named "insolinic acid," which was recognized as an isomer of this compound.[4]

Mid-20th Century and the Rise of Polymer Chemistry

While the initial discovery occurred much earlier, this compound gained renewed interest in the mid-20th century with the burgeoning field of polymer chemistry.[5] Its bifunctional nature, owing to the two carboxylic acid groups, made it a valuable monomer for the synthesis of specialty polymers and resins.[5] This later context is likely the reason for the common misconception about its initial discovery date.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound as reported in various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | |

| CAS Number | 499-49-0 | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 299-303 °C (lit.) | |

| Boiling Point | 408.7±33.0 °C (Predicted) | |

| Density | 1.377±0.06 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water | [5] |

| Synonyms | Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid | [1][2] |

Experimental Protocols

Doebner's Synthesis of Uvitic Acid (1890)

This protocol is based on the historical account of O. Doebner's synthesis of uvitic acid (this compound).[2]

Reaction: Condensation of Pyroracemic Acid with Acetaldehyde.

Materials:

-

Pyroracemic acid (CH₃COCOOH)

-

Acetaldehyde (CH₃CHO)

-

Baryta water (Ba(OH)₂ solution)

-

Hydrochloric acid (for acidification)

Procedure:

-

Two molecules of pyroracemic acid are condensed with one molecule of acetaldehyde.

-

The reaction is carried out in the presence of baryta water, which acts as a condensing agent.

-

The resulting product is then acidified to precipitate the uvitic acid.

-

The precipitated acid is collected, likely through filtration, and purified, potentially by recrystallization.

Modern Industrial Synthesis

Modern industrial production of this compound typically involves the oxidation of a 5-methyl-substituted aromatic precursor.[5]

Reaction: Oxidation of 5-Methylisophthalonitrile or m-Xylene (B151644) derivatives.

Materials:

-

5-Methylisophthalonitrile or a suitable m-xylene derivative

-

Strong oxidizing agent (e.g., potassium permanganate, nitric acid)

-

Controlled reaction conditions (temperature, pressure)

Procedure:

-

The starting material (e.g., 5-methylisophthalonitrile) is subjected to oxidation under controlled conditions.

-

A strong oxidizing agent is used to convert the methyl and cyano groups (or other precursor groups) into carboxylic acid groups.

-

The reaction mixture is then processed to isolate and purify the this compound. This may involve precipitation, filtration, and recrystallization steps.

Visualizations

Caption: Workflow of Doebner's 1890 synthesis of uvitic acid.

Caption: Generalized workflow for modern industrial synthesis.

References

Comprehensive literature review of 5-Methylisophthalic acid research

A Comprehensive Technical Review of 5-Methylisophthalic Acid

Introduction

This compound (5-MIP), also known as uvitic acid, is an aromatic organic compound with the chemical formula C₉H₈O₄.[1][2] Structurally, it is characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 5.[1] At room temperature, it exists as a white to off-white crystalline solid.[1] First synthesized in the mid-20th century, 5-MIP has become a valuable building block in polymer chemistry and materials science, primarily for its role as a ligand in coordination polymers and as a monomer in the synthesis of specialty resins and polyesters.[1] This document provides an in-depth review of the research on this compound, covering its physicochemical properties, synthesis, applications, and known biological activities. It is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is sparingly soluble in water but can be dissolved in other organic solvents.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | [2][3] |

| Synonyms | Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid | [2][3] |

| CAS Number | 499-49-0 | [1][3][4] |

| Molecular Formula | C₉H₈O₄ | [2][3][4] |

| Molecular Weight | 180.159 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 295 - 303 °C | [5] |

| pKa | 3.60 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | PMZBHPUNQNKBOA-UHFFFAOYSA-N | [3][4] |

Synthesis and Characterization

The primary synthesis of this compound is not from natural sources but is entirely synthetic.[1] The most common industrial preparation involves the oxidation of xylene derivatives or related precursors.[1]

General Synthesis Workflow

The synthesis of 5-MIP typically involves the oxidation of a methyl-substituted aromatic precursor. This process converts the methyl groups on the ring to carboxylic acid groups while preserving the desired methyl group at the 5-position.

Caption: General synthesis workflow for this compound.

Experimental Protocols

1. Synthesis via Oxidation of 5-Methylisophthalonitrile

This protocol describes a common laboratory-scale synthesis method.[1]

-

Materials: 5-methylisophthalonitrile, potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve or suspend 5-methylisophthalonitrile in an aqueous solution.

-

Under controlled temperature conditions, slowly add a strong oxidizing agent such as potassium permanganate.

-

Heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off any solid byproducts (e.g., manganese dioxide if KMnO₄ was used).

-

Acidify the filtrate with a strong acid like HCl to precipitate the this compound product.

-

Collect the resulting white solid by filtration, wash with cold water to remove impurities, and dry under a vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

-

2. HPLC Analysis Method

This protocol outlines a method for the analysis and purification of 5-MIP.[4]

-

Column: Newcrom R1 reverse-phase (RP) HPLC column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

-

Detection: UV detection at a suitable wavelength for aromatic carboxylic acids (e.g., 254 nm).

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test material in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Identify the 5-MIP peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify using the peak area. This method is scalable for preparative separation to isolate impurities.[4]

-

References

An In-depth Technical Guide to 5-Methylisophthalic Acid (CAS 499-49-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisophthalic acid, also known as uvitic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] It is a white to off-white crystalline solid at room temperature and is characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 5.[1] This compound serves as a valuable building block in various chemical syntheses, particularly in the production of specialty polymers, resins, and as an intermediate in the synthesis of pharmaceuticals and flame-retardant materials.[2] Its rigid structure and the presence of two carboxylic acid functional groups make it a key component in the development of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the core properties, experimental protocols, and relevant workflows for this compound.

Core Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 499-49-0 | [3][4][5] |

| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | [5][6] |

| Synonyms | Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid | [5][7] |

| Molecular Formula | C₉H₈O₄ | [1][4][6] |

| Molecular Weight | 180.16 g/mol | [3][4][6] |

| Appearance | White to off-white crystalline powder/solid | [1][8] |

| Melting Point | 299-303 °C (lit.) | [3][9][10] |

| Solubility | Sparingly soluble in water | [1] |

| pKa | 3.60 ± 0.10 (Predicted) | [1] |

Table 2: Spectroscopic and Analytical Data

| Property | Value | Source(s) |

| InChI | 1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | [3][6] |

| InChIKey | PMZBHPUNQNKBOA-UHFFFAOYSA-N | [3][6] |

| SMILES | CC1=CC(=CC(=C1)C(=O)O)C(=O)O | [3][6] |

| Mass Spectrometry | Major peaks at m/z 180, 163, 135 | [6] |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Classification | Source(s) |

| H315 | Causes skin irritation | [6][9] |

| H319 | Causes serious eye irritation | [6][9] |

| H335 | May cause respiratory irritation | [6][9] |

| Signal Word | Warning | [3][9] |

| Personal Protective Equipment (PPE) | Dust mask (type N95, US), eyeshields, gloves | [3][9] |

Experimental Protocols

Detailed methodologies for key experiments related to the characterization of this compound are provided below.

Protocol 1: Determination of Melting Point

This protocol describes a general method for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (optional, for fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample. A small amount of the solid should enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the filled capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2. For pure this compound, this range is expected to be narrow.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase acidification)

-

This compound standard (high purity)

-

Sample of this compound for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%). A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile to ensure separation of potential impurities with different polarities.

-

Standard Solution Preparation: Prepare a stock solution of the high-purity this compound standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed at approximately the same concentration as the standard solution.

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the standard)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated based on the area of the main peak corresponding to this compound relative to the total area of all peaks. Impurities will appear as separate peaks.

Logical Workflow Visualization

As no specific biological signaling pathways involving this compound are well-documented in publicly available literature, the following diagram illustrates a logical workflow for its synthesis via the oxidation of mesitylene, a common laboratory-scale preparation method.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols are intended to facilitate its effective use and characterization in scientific applications.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 6. pennwest.edu [pennwest.edu]

- 7. This compound monohydrate | C9H10O5 | CID 129831221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisophthalic acid, also known as uvitic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 5. This arrangement of functional groups imparts a unique combination of rigidity and functionality, making it a valuable building block in various fields of chemical synthesis, particularly in polymer chemistry and the development of advanced materials such as metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its applications, with a focus on its relevance to drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthesis.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [2][3] |

| Molecular Formula | C₉H₈O₄ | [1][4] |

| Molecular Weight | 180.16 g/mol | [1][5] |

| Melting Point | 295 - 303 °C | [3][6][7] |

| Solubility | Sparingly soluble in water. | [2] |

| pKa (predicted) | 3.60 ± 0.10 | [2] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 499-49-0 | [1][6] |

| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | [1][4] |

| Synonyms | Uvitic acid, 5-methyl-1,3-benzenedicarboxylic acid | [1] |

| InChI Key | PMZBHPUNQNKBOA-UHFFFAOYSA-N | [1][4] |

| SMILES | CC1=CC(=CC(=C1)C(=O)O)C(=O)O | [1][4] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | broad s | 2H | Carboxylic acid protons (-COOH) |

| ~8.5 | s | 1H | Aromatic proton (H-2) |

| ~8.2 | s | 2H | Aromatic protons (H-4, H-6) |

| ~2.5 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic acid carbons (-COOH) |

| ~139 | Aromatic carbon (C-5) |

| ~134 | Aromatic carbons (C-1, C-3) |

| ~131 | Aromatic carbons (C-4, C-6) |

| ~129 | Aromatic carbon (C-2) |

| ~21 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of the carboxylic acid and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2970 - 2850 | Medium | C-H stretch (methyl) |

| 1725 - 1680 | Strong | C=O stretch (carboxylic acid dimer) |

| 1610, 1580, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1420 - 1300 | Medium | O-H bend (in-plane) |

| 1300 - 1200 | Strong | C-O stretch (carboxylic acid) |

| 920 | Medium, Broad | O-H bend (out-of-plane dimer) |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the carboxylic acid and methyl groups.

| m/z | Relative Intensity | Assignment |

| 180 | High | Molecular ion [M]⁺ |

| 163 | High | [M - OH]⁺ |

| 135 | Medium | [M - COOH]⁺ |

| 117 | Medium | [M - COOH - H₂O]⁺ |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below.

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of dry this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 280 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in water.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer or stirring rod

-

Water (distilled or deionized)

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of distilled water to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by stirring with a glass rod.

-

Allow the mixture to stand and observe.

-

Record whether the solid dissolves completely, partially (sparingly soluble), or not at all (insoluble).

Determination of pKa via Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Volumetric flasks

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Gentle heating may be required to aid dissolution.

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH shows a large increase, indicating the equivalence points.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the pKa values from the half-equivalence points on the titration curve. For a dicarboxylic acid, two pKa values will be observed.

Synthesis and Reactivity

This compound is typically synthesized via the oxidation of a suitable precursor, such as mesitylene (B46885) or other substituted xylenes. Its reactivity is primarily centered around the carboxylic acid groups, which can undergo esterification, amidation, and conversion to acid chlorides. These reactions are fundamental to its use in polymer synthesis.

Applications in Drug Development

While not a therapeutic agent itself, this compound is a critical component in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in drug delivery. The rigid and difunctional nature of this compound allows for the construction of robust frameworks capable of encapsulating and releasing therapeutic molecules in a controlled manner.

Visualizations

Synthesis of a Metal-Organic Framework (MOF)

Caption: Solvothermal synthesis of a MOF using this compound as an organic linker.

Polymerization via Esterification

Caption: Polycondensation of this compound with a diol to form a polyester.

Analytical Workflow for Characterization

Caption: A logical workflow for the comprehensive characterization of this compound.

References

Uvitic Acid: A Comprehensive Technical Guide to 5-Methylisophthalic Acid for Scientific Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uvitic acid, known systematically as 5-methylisophthalic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄. This white crystalline solid has garnered significant interest in various scientific fields, particularly in polymer chemistry and, more recently, in the design of advanced materials for biomedical applications. Its rigid structure, featuring a benzene (B151609) ring substituted with two carboxyl groups and a methyl group, makes it a versatile building block for the synthesis of a wide array of derivatives and supramolecular structures. This technical guide provides a comprehensive overview of uvitic acid, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its emerging role in drug development.

Chemical and Physical Properties

Uvitic acid is sparingly soluble in water but shows better solubility in organic solvents.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | PubChem |

| Synonyms | Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid | PubChem |

| CAS Number | 499-49-0 | PubChem |

| Molecular Formula | C₉H₈O₄ | PubChem |

| Molecular Weight | 180.16 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 295-302 °C | Thermo Fisher Scientific |

| pKa | 3.60 ± 0.10 (Predicted) | ChemicalBook |

| LogP | 1.77 | SIELC Technologies |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of uvitic acid are crucial for its application in research and development. The following sections provide in-depth experimental protocols.

Synthesis of this compound via Oxidation of Mesitylene (B46885)

The industrial preparation of uvitic acid often involves the oxidation of mesitylene (1,3,5-trimethylbenzene). While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be performed using strong oxidizing agents.

Materials:

-

Mesitylene

-

Potassium permanganate (B83412) (KMnO₄) or Nitric Acid (HNO₃)

-

Sulfuric acid (H₂SO₄, if using KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Reaction flask with reflux condenser and mechanical stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add mesitylene and a solution of the oxidizing agent (e.g., aqueous potassium permanganate with sulfuric acid).

-

Oxidation: Heat the mixture under reflux with vigorous stirring. The reaction time will vary depending on the scale and specific conditions but can range from several hours to a full day. Monitor the reaction progress by observing the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using potassium permanganate, the manganese dioxide byproduct can be removed by filtration.

-

Isolation: Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

Collection: Collect the crude product by vacuum filtration and wash with cold distilled water.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of acid-base treatment and recrystallization is effective.

Materials:

-

Crude this compound

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution (e.g., 2 M)

-

Activated carbon

-

Recrystallization solvent (e.g., water, ethanol/water mixture)

-

Erlenmeyer flasks

-

Heating plate with magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Acid-Base Purification:

-

Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide to form its water-soluble sodium salt. Adjust the pH to approximately 8.

-

If the solution is colored, add a small amount of activated carbon and heat the solution gently (e.g., 60-70°C) for a short period.

-

Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Acidify the clear filtrate with hydrochloric or sulfuric acid to a pH of about 1 to precipitate the purified this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.[2]

-

-

Recrystallization:

-

Dissolve the acid-base purified product in a minimal amount of a suitable hot solvent, such as water or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.[1][2]

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid groups are protonated. A gradient elution from a lower to a higher concentration of acetonitrile is often effective.[3][4][5]

-

Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm or 254 nm[5]

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be determined by the relative area of the main peak.

Role in Drug Development: Metal-Organic Frameworks (MOFs) for Drug Delivery

A significant application of uvitic acid in the field of drug development is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with high surface areas, making them excellent candidates for gas storage and drug delivery.[6][7] 5-methylisophthalate can coordinate with metal ions (e.g., Zn²⁺) to form a porous framework capable of encapsulating and releasing therapeutic agents.[6]

For instance, a zinc-based MOF constructed from 5-methylisophthalate has been investigated for the storage and delivery of nitric oxide (NO), a signaling molecule with various therapeutic effects.[6]

Caption: Workflow of MOF synthesis from uvitic acid for drug delivery.

The diagram above illustrates the synthesis of a Metal-Organic Framework (MOF) using this compound as an organic linker and metal ions as nodes. This porous framework is then loaded with a therapeutic agent. Upon delivery to the target site, the drug is released.

Conclusion

Uvitic acid, or this compound, is a valuable and versatile chemical compound with established applications in polymer science and emerging potential in the development of advanced materials for drug delivery. This technical guide has provided a detailed overview of its properties, along with comprehensive protocols for its synthesis, purification, and analysis, to support its use by researchers and scientists. The application of uvitic acid in the construction of MOFs for controlled drug release highlights its growing importance in the pharmaceutical and biomedical fields.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylisophthalic Acid: Properties, Synthesis, and Applications in Advanced Material Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylisophthalic acid, a key organic compound in the development of advanced materials. This document details its fundamental molecular properties, provides an exemplary experimental protocol for its application, and explores its relevance in polymer chemistry and materials science, particularly for drug delivery systems.

Core Properties of this compound

This compound, also known by its IUPAC name 5-methylbenzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid.[1] Its structure, featuring a methyl group and two carboxyl groups on a benzene (B151609) ring, makes it a valuable monomer and linker in the synthesis of various polymers and coordination complexes.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₉H₈O₄[3][4][5][6] |

| Molecular Weight | 180.16 g/mol [4][5] |

| CAS Number | 499-49-0[3][4] |

| Melting Point | 299-303 °C |

| SMILES | Cc1cc(cc(c1)C(O)=O)C(O)=O |

| InChI Key | PMZBHPUNQNKBOA-UHFFFAOYSA-N[3] |

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocols

This compound is a precursor in the synthesis of various materials. One of its significant applications is in the creation of Metal-Organic Frameworks (MOFs), which have potential uses in drug delivery. The following is a representative protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a common technique for purity assessment and quantification.

Protocol: Analysis of this compound by Reverse-Phase HPLC [7]

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

Acetonitrile (B52724) (MeCN), HPLC grade

-

Deionized water, HPLC grade

-

Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent C18 column

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water.

-

Acidify the mobile phase with a small amount of phosphoric acid. For mass spectrometry applications, replace phosphoric acid with formic acid.[7]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent, which could be the mobile phase or a compatible solvent, to a known concentration.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample onto the column.

-

Run the analysis under isocratic or gradient conditions, monitoring the eluent with a UV detector at a suitable wavelength.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the purity of the sample by determining the area of the main peak relative to the total area of all peaks.

-

This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[7]

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound serves as a critical building block in materials science with significant implications for drug development.

1. Metal-Organic Frameworks (MOFs) for Drug Delivery: this compound is used as an organic linker in the synthesis of MOFs. These are highly porous materials that can encapsulate therapeutic agents. The properties of the MOF, such as pore size and chemical environment, can be tuned by the choice of the organic linker, allowing for the controlled release of drugs.

2. Specialty Polymers: This compound is utilized in the production of specialty polymers and resins.[1] Its dicarboxylic nature allows it to undergo polymerization with diols or diamines to form polyesters and polyamides, respectively. These polymers can be designed to have specific properties for various applications, including biocompatible materials for medical devices.

3. Intermediate in Pharmaceutical Chemistry: this compound also serves as an intermediate in the synthesis of more complex molecules in pharmaceutical chemistry.[1]

Logical Workflow: Role in MOF Synthesis for Drug Delivery

The following diagram illustrates the workflow from this compound to its application in drug delivery through MOFs.

Caption: Workflow of MOF synthesis from this compound for drug delivery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 499-49-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using 5-Methylisophthalic Acid for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) using 5-methylisophthalic acid as an organic linker. Special attention is given to their potential applications in the field of drug delivery. The following sections detail the synthesis of a zinc-based MOF, herein referred to as Zn-5Me-IP, and provide protocols for its characterization and evaluation for drug loading and release.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery. The use of this compound as a linker introduces a methyl functional group into the framework, which can influence the MOF's properties, such as hydrophobicity and pore environment, potentially enhancing its performance as a drug carrier.

Zinc-based MOFs are of particular interest for biomedical applications due to the low toxicity and versatile coordination chemistry of zinc. The synthesis of Zn-5Me-IP offers a promising platform for the controlled loading and release of therapeutic agents.

Experimental Protocols

I. Synthesis of Zn-5-Methylisophthalate MOF (Zn-5Me-IP)

This protocol describes a hydrothermal synthesis method for Zn-5Me-IP.

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

-

This compound (H₂-5Me-IP)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a 50 mL beaker, dissolve 1.0 mmol of zinc acetate dihydrate in 20 mL of DMF with stirring.

-

In a separate 50 mL beaker, dissolve 1.0 mmol of this compound in 20 mL of DMF.

-

Combine the two solutions and stir for 30 minutes to ensure a homogeneous mixture.

-

Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 110°C for 24 hours.

-

After 24 hours, allow the autoclave to cool to room temperature naturally.

-

Collect the resulting white crystalline product by filtration.

-

Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

Dry the final product under vacuum at 80°C for 12 hours.

II. Characterization of Zn-5Me-IP

To ensure the successful synthesis and determine the physicochemical properties of the Zn-5Me-IP, the following characterization techniques are recommended:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

-